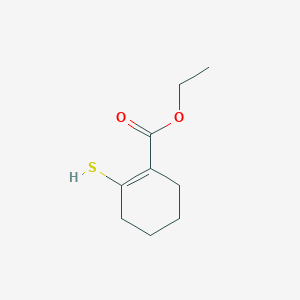

Ethyl 2-mercaptocyclohex-1-enecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

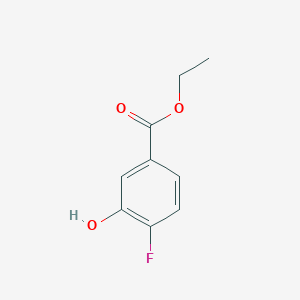

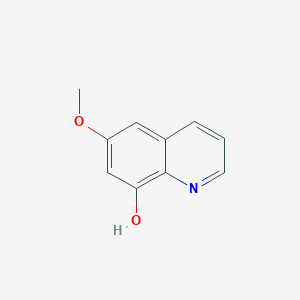

Ethyl 2-mercaptocyclohex-1-enecarboxylate is a chemical compound with the molecular formula C9H14O2S . It is also known by other names such as ethyl 2-sulfanylcyclohexene-1-carboxylate and ethyl 2-mercapto-1-cyclohexene-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-mercaptocyclohex-1-enecarboxylate involves the use of hydrogen chloride and hydrogen sulfide in ethanol at temperatures ranging from -50 to -20℃ . The reaction takes place over several hours and the product yield can vary from 55% to 98.23% .Molecular Structure Analysis

The molecular structure of Ethyl 2-mercaptocyclohex-1-enecarboxylate is represented by the InChI codeInChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 . The compound has a molecular weight of 186.27 g/mol . Physical And Chemical Properties Analysis

Ethyl 2-mercaptocyclohex-1-enecarboxylate has a boiling point of 136-139 °C (Press: 15-16 Torr) and a density of 1.09±0.1 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Studies have explored the metabolism of various isothiocyanates, including those structurally related to ethyl 2-mercaptocyclohex-1-enecarboxylate, in biological systems. These substances, when administered orally to rats, are metabolized and excreted as mercapturic acids, highlighting their metabolic pathways and potential implications for detoxification processes (Mennicke, Gorler, & Krumbiegel, 1983).

Synthetic Applications

Ethyl 2-mercaptocyclohex-1-enecarboxylate serves as a precursor in the synthesis of various heterocycles and macrocyclic systems. It is instrumental in creating compounds with potential applications in pharmaceuticals and materials science. For example, it has been used in reactions to synthesize fused heterocycles, showcasing its utility as a versatile building block in organic synthesis (Zoorob, Elsherbini, & Hamama, 2012).

Catalytic Cyclization

Research has demonstrated the use of related cyclohex-1-enecarboxylic acids in palladium-catalyzed cyclization reactions. These studies underline the potential of such compounds in facilitating the synthesis of complex molecular structures, including hydroisoindoline diones, which could have significant implications for drug discovery and development (Yoon & Cho, 2015).

Molecular Encapsulation

There is research on the encapsulation of ethylene inhibitors, which shares a conceptual similarity with ethyl 2-mercaptocyclohex-1-enecarboxylate's potential applications in encapsulation or delivery systems. For example, studies on 1-Methylcyclopropene (1-MCP) encapsulation by cyclodextrins have been conducted, suggesting avenues for preserving agricultural products. This research could hint at the broader applications of similar compounds in encapsulating volatile or reactive substances for various industrial purposes (Zhang, Zhen, Jiang, Li, & Liu, 2011).

Corrosion Inhibition

Novel surfactants with structural similarities to ethyl 2-mercaptocyclohex-1-enecarboxylate have been synthesized and studied for their corrosion inhibiting properties. These studies offer insights into how such compounds could be designed and applied to protect metals from corrosion, especially in acidic environments. This suggests potential industrial applications in materials science and engineering (Hegazy, Badawi, Rehim, & Kamel, 2013).

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylcyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUJRRFOFCDOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593294 |

Source

|

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-mercaptocyclohex-1-enecarboxylate | |

CAS RN |

54928-91-5 |

Source

|

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)

![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)